molecular formula C28H29N3O3S B11683373 (2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11683373
M. Wt: 487.6 g/mol
InChI Key: FTQQCWVXQBJWIG-UHFFFAOYSA-N
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Description

The compound (2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic molecule that belongs to the class of thiazinane derivatives. This compound is characterized by its unique structure, which includes a thiazinane ring, multiple aromatic groups, and various functional groups such as methoxy, oxo, and carboxamide. The presence of these functional groups and the overall structure of the compound make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazinane ring.

    Introduction of Aromatic Groups: The aromatic groups are introduced through electrophilic aromatic substitution reactions, using reagents such as bromobenzene or chlorobenzene.

    Functional Group Modifications: The methoxy, oxo, and carboxamide groups are introduced through various functional group transformations, such as methylation, oxidation, and amidation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of oxo groups to hydroxyl groups.

    Substitution: The aromatic groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkyl halides, nucleophiles

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl, halogenated, or alkylated derivatives.

Scientific Research Applications

(2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Thiosulfate

Uniqueness

(2Z)-N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide: is unique due to its specific combination of functional groups and the presence of the thiazinane ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C28H29N3O3S

Molecular Weight

487.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C28H29N3O3S/c1-19-9-14-24(20(2)17-19)30-27(33)25-18-26(32)31(16-15-21-10-12-23(34-3)13-11-21)28(35-25)29-22-7-5-4-6-8-22/h4-14,17,25H,15-16,18H2,1-3H3,(H,30,33)

InChI Key

FTQQCWVXQBJWIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=C(C=C4)OC)C

Origin of Product

United States

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